2,4-Dinitrodiphenylamine

Catalog No.
S772882
CAS No.
961-68-2
M.F
C12H9N3O4
M. Wt
259.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrodiphenylamine

CAS Number

961-68-2

Product Name

2,4-Dinitrodiphenylamine

IUPAC Name

2,4-dinitro-N-phenylaniline

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H

InChI Key

RHTVQEPJVKUMPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Anionic chromogenic chemosensor:

Studies have investigated the potential of 2,4-dinitro-N-phenylaniline as an anion chromogenic chemosensor. These sensors change color upon binding to specific anions in solution. One study demonstrated its efficiency in detecting fluoride ions (F-) through a colorimetric response [].

2,4-Dinitrodiphenylamine is an organic compound with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of approximately 259.22 g/mol. This compound features two nitro groups attached to a diphenylamine structure, which is indicative of its potential utility in various chemical applications. It appears as a bright greenish-yellow solid, is insoluble in water, and exhibits slight solubility in alcohols . The compound has been noted for its reactivity, particularly in the presence of oxidizing agents, which can lead to violent decomposition under certain conditions .

Due to its functional groups. It is known to undergo:

  • Nitration: Further nitration can occur on the aromatic rings, potentially leading to more complex derivatives.
  • Reduction: The nitro groups can be reduced to amino groups, altering the compound's properties and reactivity.
  • Electrophilic Substitution: The presence of the nitrogen atom allows for electrophilic aromatic substitution reactions, leading to diverse derivatives.

Reactions involving this compound must be conducted with caution due to its potential to decompose violently when exposed to heat or oxidizing agents .

The biological activity of 2,4-dinitrodiphenylamine has been studied primarily in the context of its toxicological effects. Exposure can lead to skin and eye irritation, as indicated by safety classifications that label it as a skin irritant and a serious eye irritant . Its use in various applications raises concerns about potential environmental and health impacts, necessitating careful handling and disposal.

Several synthesis methods for 2,4-dinitrodiphenylamine exist:

  • From Aniline and 2,4-Dinitrochlorobenzene: This method involves nucleophilic substitution where aniline reacts with 2,4-dinitrochlorobenzene under controlled conditions .
  • Aromatic Substitution Reactions: Various aromatic compounds can be used as substrates in substitution reactions to introduce the dinitrophenyl group onto diphenylamine frameworks.

ChemicalBook details multiple synthetic routes that can yield 2,4-dinitrodiphenylamine with varying degrees of efficiency and purity .

2,4-Dinitrodiphenylamine finds applications in several fields:

  • Analytical Chemistry: Used as a reagent for detecting specific ions or compounds.
  • Dyes and Pigments: Serves as an intermediate in the production of dyes due to its vibrant color.
  • Explosives: Its reactive nature makes it suitable for use in certain explosive formulations.

The compound's unique properties make it valuable in both industrial and research settings.

Interaction studies involving 2,4-dinitrodiphenylamine often focus on its reactivity with other chemicals. Notably:

  • It reacts vigorously with oxidizing agents like chlorine or hydrochloric acid.
  • Its interactions with various solvents can influence its stability and reactivity profile.

Understanding these interactions is crucial for safe handling and application in laboratory settings .

Several compounds share structural features with 2,4-dinitrodiphenylamine. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2,4-DinitroanilineC₆H₄N₂O₄Similar nitro group presence; used as a dye precursor.
DiphenylamineC₁₂H₁₅NLacks nitro groups; used as an antioxidant.
4-NitrodiphenylamineC₁₂H₁₂N₂O₂Contains one nitro group; exhibits different reactivity.

These compounds differ primarily in their functional groups and resulting chemical properties. The presence of two nitro groups in 2,4-dinitrodiphenylamine enhances its reactivity compared to diphenylamine and alters its biological activity compared to simpler anilines like 2,4-dinitroaniline.

XLogP3

3.5

Melting Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

961-68-2

Wikipedia

2,4-Dinitrodiphenylamine

General Manufacturing Information

Benzenamine, 2,4-dinitro-N-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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